molecular formula C16H17N5O2S2 B5565295 2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B5565295
M. Wt: 375.5 g/mol
InChI Key: IAXWWIOHTQSDPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide often involves multi-step chemical reactions, starting from basic chemical substrates to the final product. A typical synthesis approach involves reactions under specific conditions to ensure the formation of the desired product. For instance, the synthesis of related compounds includes one-step synthesis methods that are characterized by analytical and spectral analysis, such as IR, NMR, and mass spectrometry (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of compounds like 2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is often analyzed using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed information about the compound's molecular geometry, bond lengths, angles, and overall three-dimensional structure. For example, certain compounds have been investigated with X-ray crystallography, revealing their crystalline structure and molecular dimensions (Dong & Wang, 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often highlight their reactivity and interaction with other chemical species. The compound's chemical properties, such as reactivity towards nucleophiles or electrophiles, are critical for understanding its behavior in various chemical environments. Studies involving the synthesis and reactivity of similar compounds provide insight into their potential chemical transformations and applications (Mohamed, 2021).

Scientific Research Applications

Analytical Method Development

A high-performance liquid chromatographic method has been developed for the simultaneous determination of a new antiplatelet agent, KB-3022, which shares structural similarities with 2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide, and its main metabolite in biological fluids. This method involves extraction from plasma or urine, followed by separation on a reversed-phase C18 column, demonstrating the compound's potential use in medical research and pharmacokinetics (Nakada, Ikuta, Kawashima, & Awata, 1990).

Synthesis of Fused Derivatives and Antimicrobial Activities

Research into the synthesis of thiazoles and their fused derivatives, including compounds structurally related to 2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide, has shown potential antimicrobial activities. These compounds were tested in vitro for activity against bacterial isolates and for antifungal activity, highlighting the compound's potential in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticonvulsant Activity

A study on the synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which are structurally related to the compound , reported promising anticonvulsant activity. This indicates potential applications in the development of new anticonvulsant drugs (Raj & Narayana, 2006).

properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-3-21-14(11-5-4-6-12(9-11)23-2)19-20-16(21)25-10-13(22)18-15-17-7-8-24-15/h4-9H,3,10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWWIOHTQSDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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